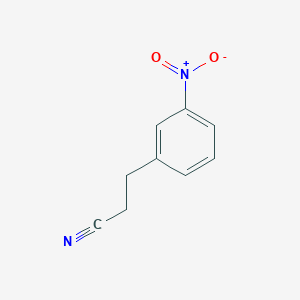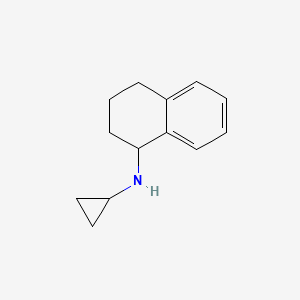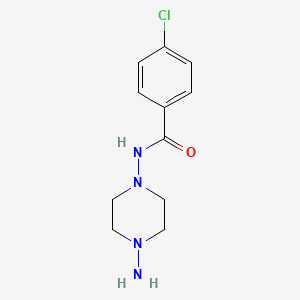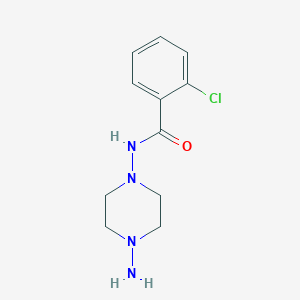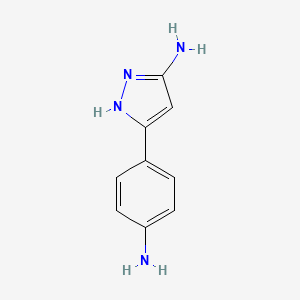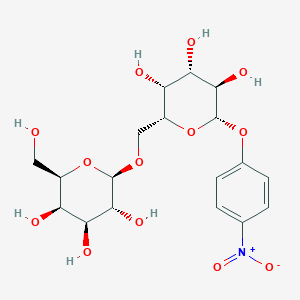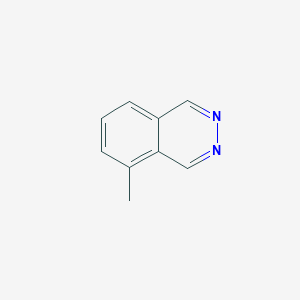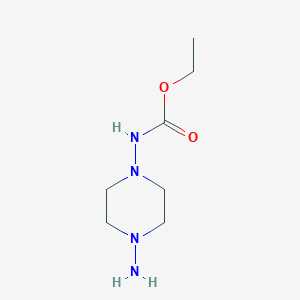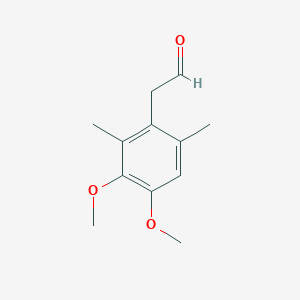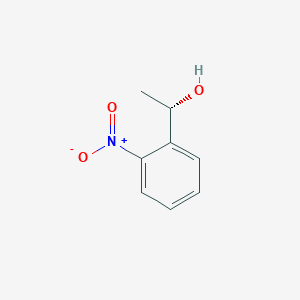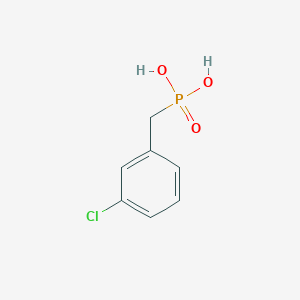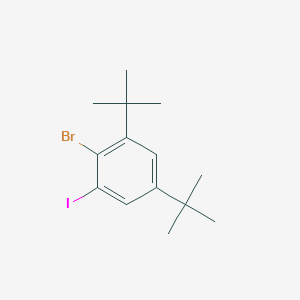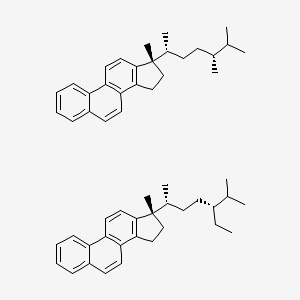
C27/C28 Triaromatic steranes
Descripción general
Descripción
C27 and C28 triaromatic steranes are complex organic molecules derived from sterols, which are naturally occurring compounds found in the cell membranes of plants, animals, and fungi. These steranes are significant biomarkers in geochemistry and petroleum exploration, as they provide valuable information about the origin, age, and thermal maturity of crude oils and source rocks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of C27 and C28 triaromatic steranes typically involves the thermal maturation of organic matter in sedimentary rocks. This process can be simulated in the laboratory through artificial maturation experiments, where source rocks are subjected to controlled heating to generate hydrocarbons . The steranes are then isolated and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS).
Industrial Production Methods
In an industrial context, the production of C27 and C28 triaromatic steranes is not a primary goal. Instead, these compounds are byproducts of the thermal maturation of organic-rich source rocks during petroleum formation. The analysis of these steranes in crude oil and rock samples helps in the exploration and characterization of petroleum reservoirs .
Análisis De Reacciones Químicas
Types of Reactions
C27 and C28 triaromatic steranes undergo various chemical reactions, including:
Oxidation: These steranes can be oxidized to form ketones and alcohols.
Reduction: Reduction reactions can convert steranes to more saturated hydrocarbons.
Substitution: Aromatic steranes can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original steranes. These products can provide insights into the thermal history and chemical environment of the source rocks .
Aplicaciones Científicas De Investigación
C27 and C28 triaromatic steranes have several scientific research applications:
Geochemistry: Used as biomarkers to determine the origin, age, and thermal maturity of crude oils and source rocks.
Petroleum Exploration: Help in correlating oil samples with their source rocks, aiding in the exploration and development of petroleum reservoirs.
Environmental Science: Used to study the diagenetic processes and environmental conditions during the formation of sedimentary rocks.
Mecanismo De Acción
The mechanism by which C27 and C28 triaromatic steranes exert their effects is primarily through their stability and resistance to biodegradation. These compounds are formed during the thermal maturation of organic matter and remain stable over geological timescales. Their molecular structure allows them to withstand harsh environmental conditions, making them reliable indicators of the thermal history and maturity of petroleum source rocks .
Comparación Con Compuestos Similares
Similar Compounds
C26 Triaromatic Steranes: Similar in structure but with one less carbon atom.
C29 Triaromatic Steranes: Similar in structure but with one more carbon atom.
Uniqueness
C27 and C28 triaromatic steranes are unique due to their specific carbon number, which provides distinct information about the source and maturity of petroleum. The ratios of these steranes to other steranes (e.g., C26 and C29) can be used to distinguish between different oil families and to infer the depositional environment of the source rocks .
Propiedades
IUPAC Name |
(17S)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21-,28+;19-,20-,27+/m11/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOSCDGHWUNJHU-PPIGJNCDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.C[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


